
3,5-Dinitro-1,1'-biphenyl
Overview
Description
3,5-Dinitro-1,1'-biphenyl is a nitro-substituted biphenyl compound synthesized via Suzuki-Miyaura coupling. The reaction involves 1-bromo-3,5-dinitrobenzene and phenylboronic acid in the presence of a palladium catalyst (Pd(OAc)₂) and potassium phosphate, yielding a yellow-white solid with a molecular formula of C₁₂H₈N₂O₄ (calculated molecular weight: 244.11 g/mol) . Key structural features include two nitro (-NO₂) groups at the 3 and 5 positions of one phenyl ring, confirmed by ¹H NMR (δ 9.04 ppm for the single aromatic proton and δ 8.80 ppm for the two equivalent protons on the nitro-substituted ring) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . This method typically requires a base, such as potassium carbonate, and a solvent like toluene, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for 3,5-Dinitro-1,1’-biphenyl are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing and activate the benzene ring towards electrophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 3,5-Dinitro-1,1’-biphenyl.
Reduction: The major product is 3,5-diamino-1,1’-biphenyl.
Scientific Research Applications
Material Science and Organic Electronics
Optoelectronic Devices
3,5-Dinitro-1,1'-biphenyl is being investigated for its potential use in optoelectronic devices . Its structure allows it to act as both an electron donor and acceptor, making it suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs). The compound's ability to form highly conjugated structures enhances its efficiency in light absorption and emission processes .
Solar Energy Conversion
Research indicates that derivatives of biphenyl compounds, including this compound, can be utilized in solar energy conversion technologies . These compounds exhibit favorable properties for charge transport and light harvesting, essential for improving the efficiency of solar cells .
Medicinal Chemistry
Pharmacological Applications
The biphenyl structure is a common motif in many pharmaceutical agents. Compounds derived from this compound are being explored for their potential as active pharmaceutical ingredients (APIs) . They have shown promise in various therapeutic areas including anti-inflammatory, antibacterial, and anticancer activities . For instance:
- Anti-inflammatory Agents : Biphenyl derivatives are known for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to alleviate pain and inflammation.
- Anticancer Drugs : Certain modifications of biphenyl structures have been linked to antitumor activity, making them candidates for further development in cancer therapy .
Environmental Applications
Environmental Monitoring
this compound is also relevant in environmental chemistry. It can serve as an indicator compound for assessing contamination levels in soil and water due to its persistence and toxicity. Its presence can indicate the degradation of organic pollutants and help evaluate environmental health risks associated with hazardous waste sites .
Synthesis and Functionalization
The synthesis of this compound typically involves nitration reactions of biphenyl under controlled conditions to introduce nitro groups at specific positions on the aromatic rings. This functionalization is crucial as it enhances the compound's reactivity and allows for further derivatization to create more complex molecules with tailored properties for specific applications.
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Optoelectronic Devices | Used in organic photovoltaics and OLEDs due to its electron donor/acceptor properties | Solar cells and display technologies |
Medicinal Chemistry | Potential APIs with anti-inflammatory and anticancer properties | Development of new pharmaceuticals |
Environmental Monitoring | Indicator for soil and water contamination | Assessing pollution levels |
Material Science | Enhances charge transport in materials used for energy conversion | Materials for solar energy applications |
Mechanism of Action
The mechanism of action of 3,5-Dinitro-1,1’-biphenyl primarily involves its reactivity due to the presence of nitro groups. These groups are electron-withdrawing, making the compound more susceptible to electrophilic attack. In reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The substituent type and position critically determine the electronic and steric properties of biphenyl derivatives:
Compound Name | Substituents | Electronic Effect |
---|---|---|
3,5-Dinitro-1,1'-biphenyl | -NO₂ at 3,5 | Strong electron-withdrawing |
2,2',3,4'-Tetrachloro-1,1'-biphenyl (PCB-043) | -Cl at 2,2',3,4' | Moderate electron-withdrawing |
3,5-Dimethyl-1,1'-biphenyl | -CH₃ at 3,5 | Electron-donating |
3,5-Difluoro-4-methyl-1,1'-biphenyl | -F at 3,5; -CH₃ at 4 | Weak electron-withdrawing (-F) |
- Nitro groups in this compound strongly deactivate the aromatic ring, directing electrophilic substitutions to the meta positions and increasing polarity .
- Chlorine in PCB-043 confers moderate electron withdrawal, contributing to environmental persistence due to low reactivity .
- Methyl groups in 3,5-Dimethyl-1,1'-biphenyl enhance hydrophobicity and electron density, favoring reactions at ortho/para positions .
- Fluorine in 3,5-Difluoro-4-methyl-1,1'-biphenyl offers weak electron withdrawal, often used to improve metabolic stability in pharmaceuticals .
Physical and Chemical Properties
A comparative analysis of molecular parameters and properties is summarized below:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Physical/Chemical Properties |
---|---|---|---|
This compound | C₁₂H₈N₂O₄ | 244.11 | Polar, high melting point (solid state) |
PCB-043 | C₁₂H₆Cl₄ | 291.80 | Lipophilic, persistent environmental toxin |
3,5-Dimethyl-1,1'-biphenyl | C₁₄H₁₄ | 182.26 | Hydrophobic, low melting point |
3,5-Difluoro-4-methyl-1,1'-biphenyl | C₁₃H₁₀F₂ | 204.22 | Volatile, bioactivity potential |
- This compound : Nitro groups increase polarity and intermolecular interactions, likely resulting in higher melting points compared to alkyl or fluoro derivatives .
- PCB-043 : Chlorine atoms enhance lipophilicity, contributing to bioaccumulation in fatty tissues .
- 3,5-Dimethyl-1,1'-biphenyl : Methyl groups reduce solubility in polar solvents but improve compatibility with polymers .
- 3,5-Difluoro-4-methyl-1,1'-biphenyl : Fluorine’s small atomic radius minimizes steric hindrance while improving thermal stability .
Biological Activity
3,5-Dinitro-1,1'-biphenyl is a nitro-substituted biphenyl compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial properties, toxicological effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
This compound consists of two phenyl rings connected by a single bond with nitro groups (-NO2) attached to the 3 and 5 positions of one of the phenyl rings. The presence of nitro groups is often associated with increased reactivity and biological activity, as they can form reactive intermediates that interact with biological macromolecules.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a study synthesized N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine and evaluated its antibacterial activity against clinical strains of Klebsiella spp., Staphylococcus aureus, and Pseudomonas spp.. The results indicated that this compound exhibited moderate to excellent antibacterial activity, particularly against Gram-negative bacteria .
Table 1: Antibacterial Activity of N4, N4'-dibutyl-3,3'-dinitro-1,1'-biphenyl-4,4'-diamine
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Klebsiella spp. | 18 | Excellent |
Staphylococcus aureus | 12 | Moderate |
Pseudomonas spp. | 15 | Moderate |
Toxicological Profile
The toxicological effects of dinitrophenols (DNPs), including this compound and its derivatives, have been extensively studied. DNPs are known to interfere with mitochondrial functions by uncoupling oxidative phosphorylation. This mechanism leads to increased basal metabolic rates and various toxic effects on multiple organ systems .
Table 2: Toxicological Effects Associated with Dinitrophenols
The mechanism by which this compound exerts its biological effects is primarily through its interaction with cellular metabolism. The nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress in cells. Additionally, the uncoupling effect on mitochondrial respiration can disrupt ATP production and lead to cellular dysfunction .
Case Studies
Several case studies have documented the effects of exposure to dinitrophenols in both humans and animals. For instance:
- Case Study 1 : A clinical report described acute poisoning symptoms in a worker exposed to high levels of dinitrophenols, including hyperthermia and cardiovascular instability.
- Case Study 2 : Animal studies indicated that chronic exposure to dinitrophenols resulted in significant weight loss and metabolic disturbances due to increased energy expenditure.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 3,5-Dinitro-1,1'-biphenyl?
A Suzuki-Miyaura cross-coupling reaction is commonly employed. For example, 1-bromo-3,5-dinitrobenzene reacts with phenylboronic acid using Pd(OAc)₂ as a catalyst, potassium phosphate as a base, and reflux in water. Post-reaction workup involves acid quenching (HCl), extraction with ethyl acetate, and drying over Na₂SO₄. Yield optimization requires careful control of catalyst loading (e.g., 5 mol%) and reaction time (overnight reflux). Purification via column chromatography may be needed to isolate the yellow-white solid product .
Q. How is this compound characterized structurally?
Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For less crystalline samples, ¹H NMR (in CDCl₃) is used to verify aromatic proton environments. Key peaks include δ 9.04 ppm (singlet for the central aromatic proton) and δ 7.52–7.74 ppm (multiplet for biphenyl protons). High-resolution mass spectrometry (HRMS) or elemental analysis further validates purity .
Q. What safety precautions are critical when handling this compound?
While specific safety data for this compound is limited, analogous nitroaromatics require precautions against inhalation, skin contact, and thermal decomposition. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 0–6°C in airtight containers to prevent degradation. Dispose via certified hazardous waste protocols, adhering to federal and institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation in the synthesis of this compound?
Byproducts like dehalogenated intermediates or diaryl ethers may arise from incomplete coupling or competing pathways. Optimization strategies include:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to enhance coupling efficiency.
- Adjusting solvent polarity (e.g., replacing water with DMF/H₂O mixtures) to stabilize reactive intermediates.
- Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
Derivatives like 4'-[1,2,2-tris(3',5'-dicarboxy[1,1'-biphenyl]-4-yl)ethenyl]-[1,1'-biphenyl]-3,5-dicarboxylic acid (H₈ETTB) serve as linker molecules in MOFs. The nitro groups enhance π-π stacking interactions, while carboxylate termini coordinate with metal clusters (e.g., Zn⁴O). Solubility in DMF/DMSO allows solvothermal synthesis of porous frameworks for gas storage or catalysis .
Q. How can discrepancies in reported NMR data for this compound be resolved?
Variations in chemical shifts (e.g., δ 8.80 ppm for nitro-adjacent protons) may arise from solvent effects, impurities, or spectrometer calibration. To resolve conflicts:
- Reproduce spectra using deuterated solvents (CDCl₃ vs. DMSO-d₆).
- Compare with computational NMR predictions (DFT or machine learning models).
- Validate purity via HPLC or differential scanning calorimetry (DSC) to exclude contaminants .
Q. What analytical methods are suitable for studying electronic properties of this compound derivatives?
Cyclic voltammetry (CV) can quantify redox activity of nitro groups. UV-vis spectroscopy (in acetonitrile) reveals charge-transfer transitions between nitro and biphenyl moieties. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .
Properties
IUPAC Name |
1,3-dinitro-5-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJLRGGVLHBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205364 | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-80-0 | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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